![molecular formula C14H11N7 B2515709 2-[(1-吡啶-4-基三唑-4-基)甲基氨基]吡啶-3-腈 CAS No. 2380141-95-5](/img/structure/B2515709.png)
2-[(1-吡啶-4-基三唑-4-基)甲基氨基]吡啶-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with various reagents and conditions. For instance, the synthesis of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile involves the reaction of a pyrazolinone with benzylidenemalononitrile, followed by reactions with different reagents such as triethyl orthoformate, hydrazine hydrate, and acetic anhydride . Although the exact synthesis of 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography. For example, the crystal structure of a pyrazolopyridine derivative was determined, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings, and the crystal packing was stabilized by hydrogen bonding interactions . This suggests that the molecular structure of 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile could also exhibit interesting conformational features and intermolecular interactions.
Chemical Reactions Analysis
The papers describe various chemical reactions involving heterocyclic compounds. These reactions include the formation of oxopyrazolinylpyridines, pyridopyrimidines, and pyridotriazine derivatives . Additionally, multicomponent reactions have been used to synthesize thiazolopyridines , and interactions with orthoformate have been employed to create ethoxymethylideneamino derivatives . These reactions highlight the reactivity of the pyridine nucleus and its potential to undergo further chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile are not directly reported, the properties of similar compounds can provide insights. For example, the solubility, melting points, and stability of these compounds can be influenced by the nature of the substituents and the overall molecular structure. The presence of nitrile groups and aromatic systems typically suggests good organic solubility and potential for diverse chemical reactivity.
科学研究应用
分子对接和抗菌活性
Flefel 等人(2018 年)的一项研究重点是合成新型吡啶衍生物,包括类似于 2-[(1-吡啶-4-基三唑-4-基)甲基氨基]吡啶-3-腈的化合物。这些化合物经过针对 GlcN-6-P 合酶作为靶蛋白的计算机分子对接筛选,显示出中等至良好的结合能。这些化合物还表现出抗菌和抗氧化活性。
激酶抑制的可扩展合成
Arunachalam 等人(2019 年)的一项研究开发了一种可扩展的合成路线,用于一种有效的激酶抑制剂 BMS-986236,一种结构相似的化合物。该合成涉及减轻安全危害并克服最终 API 中痕量金属污染的问题。
神经营养活性
Paronikyan 等人(2016 年)对吡喃并[3,4-c]吡啶的二氨基衍生物(与所讨论的化合物在结构上相关)的研究显示出神经营养特性。发现这些化合物可以防止动物发生阵挛性癫痫发作和阵挛性可乐定诱发的抽搐,同时引起行为抑制镇静作用。
杂环化合物的合成
Harb 等人(2005 年)的一项研究涉及合成吡唑并[3,4-d]嘧啶和吡唑并[3,4-b]吡啶衍生物,说明了使用类似化合物作为杂环合成中的构建块。
嘧啶的抗菌活性
Hamid 和 Shehta(2018 年)关于包括三唑并嘧啶衍生物在内的新型嘧啶的抗菌活性的工作证明了此类化合物在抗菌应用中的潜在用途。
作用机制
Target of Action
The compound 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile is part of a class of ligands known as btp [2,6-bis (1,2,3-triazol-4-yl)pyridine] motifs . These ligands have been studied for various purposes, such as for generating d and f metal coordination complexes and supramolecular self-assemblies .
Mode of Action
The compound interacts with its targets, the d and f metal coordination complexes, through the formation of supramolecular self-assemblies . This interaction results in the formation of dendritic and polymeric networks .
Biochemical Pathways
The biochemical pathways affected by this compound involve the coordination chemistry of btp ligands with a wide range of metals . The downstream effects include the formation of dendritic and polymeric networks .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of d and f metal coordination complexes and supramolecular self-assemblies . These assemblies can form dendritic and polymeric networks , which could have potential applications in various fields such as catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .
Action Environment
The action of 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile can be influenced by environmental factors. For instance, the formation of coordination complexes and supramolecular assemblies may be affected by factors such as temperature, pH, and the presence of other chemical species . These factors could influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and coordination chemistry. The compound interacts with various enzymes and proteins, often acting as an inhibitor or modulator. For instance, it has been shown to bind to metal ions in the active sites of enzymes, thereby affecting their catalytic activity . Additionally, the triazole and pyridine rings in the compound facilitate its interaction with nucleic acids and other biomolecules, potentially influencing gene expression and cellular signaling pathways .
Cellular Effects
The effects of 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, its interaction with nucleic acids can result in changes in gene expression, thereby impacting various cellular processes . The compound’s effects on cellular metabolism include alterations in metabolic flux and the levels of specific metabolites .
Molecular Mechanism
At the molecular level, 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile exerts its effects through several mechanisms. One primary mechanism involves binding to metal ions in the active sites of enzymes, leading to enzyme inhibition or activation . The compound’s triazole and pyridine rings facilitate its interaction with nucleic acids, proteins, and other biomolecules, resulting in changes in gene expression and cellular signaling . Additionally, the carbonitrile group may participate in covalent bonding with specific amino acid residues in proteins, further modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with sustained alterations in cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular signaling pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased apoptosis . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful .
Metabolic Pathways
2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with metal ions and nucleic acids can influence key metabolic processes, including energy production and biosynthesis . Additionally, the compound may affect the activity of specific enzymes involved in metabolic pathways, leading to changes in metabolite concentrations .
Transport and Distribution
Within cells and tissues, 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its ability to bind to metal ions and nucleic acids .
Subcellular Localization
The subcellular localization of 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are influenced by its localization, with specific effects observed in the nucleus, mitochondria, and other organelles . The compound’s interactions with nucleic acids and proteins in these compartments contribute to its overall biochemical activity .
属性
IUPAC Name |
2-[(1-pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7/c15-8-11-2-1-5-17-14(11)18-9-12-10-21(20-19-12)13-3-6-16-7-4-13/h1-7,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYRUHCESJTYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CN(N=N2)C3=CC=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

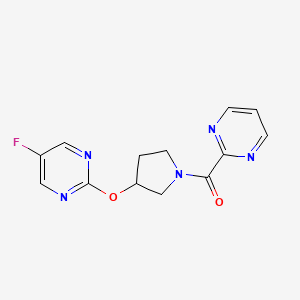
![2-[1-[2-(1-azepanyl)-2-oxoethyl]-3-indolyl]-N-(2-furanylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)
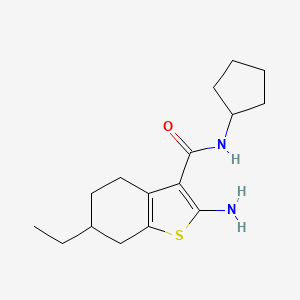

![3-chloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)
![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)
![3-Amino-4-[(3-methoxypropyl)amino]benzoic acid](/img/structure/B2515638.png)

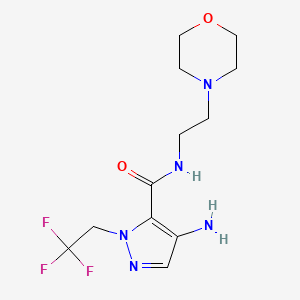
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)
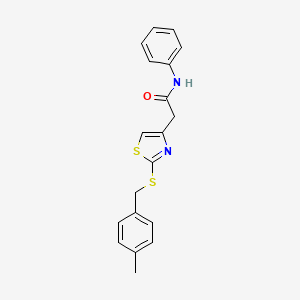
![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)
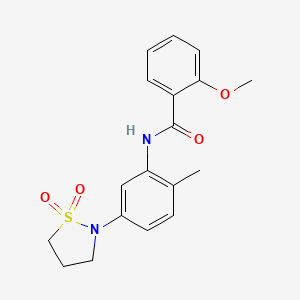
![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)